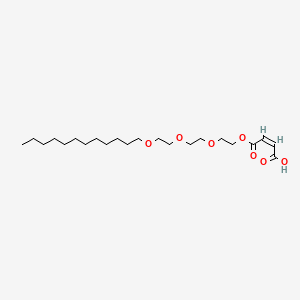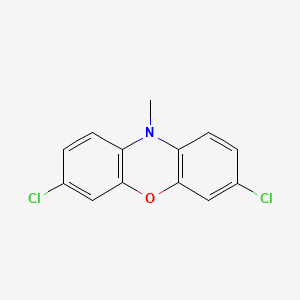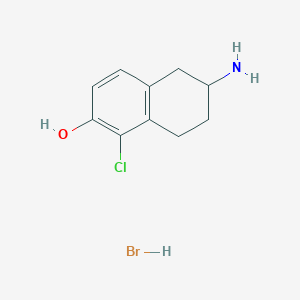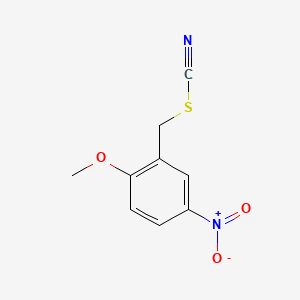
Thiocyanic acid, 2-methoxy-5-nitrobenzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiocyanic acid, 2-methoxy-5-nitrobenzyl ester is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (-SCN) attached to a benzyl ester, which is further substituted with a methoxy group (-OCH3) and a nitro group (-NO2) on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-methoxy-5-nitrobenzyl ester typically involves the reaction of 2-methoxy-5-nitrobenzyl alcohol with thiocyanic acid or its derivatives. One common method is the esterification reaction, where 2-methoxy-5-nitrobenzyl alcohol is treated with thiocyanic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Thiocyanic acid, 2-methoxy-5-nitrobenzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-methoxy-5-aminobenzyl thiocyanate.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN) can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-Methoxy-5-aminobenzyl thiocyanate.
Substitution: Various benzyl thiocyanate derivatives.
科学的研究の応用
Thiocyanic acid, 2-methoxy-5-nitrobenzyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiocyanate esters and related compounds.
Biology: The compound can be used to modify proteins and peptides, aiding in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of thiocyanic acid, 2-methoxy-5-nitrobenzyl ester involves its interaction with nucleophiles and electrophiles. The thiocyanate group can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the nitro group can participate in redox reactions, influencing the compound’s reactivity and stability. The methoxy group can also affect the compound’s electronic properties, altering its behavior in chemical reactions.
類似化合物との比較
Similar Compounds
Thiocyanic acid, methyl ester: Similar structure but with a methyl group instead of a benzyl group.
Thiocyanic acid, ethyl ester: Similar structure but with an ethyl group instead of a benzyl group.
Thiocyanic acid, phenyl ester: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
Thiocyanic acid, 2-methoxy-5-nitrobenzyl ester is unique due to the presence of both methoxy and nitro substituents on the benzene ring
特性
CAS番号 |
73909-01-0 |
|---|---|
分子式 |
C9H8N2O3S |
分子量 |
224.24 g/mol |
IUPAC名 |
(2-methoxy-5-nitrophenyl)methyl thiocyanate |
InChI |
InChI=1S/C9H8N2O3S/c1-14-9-3-2-8(11(12)13)4-7(9)5-15-6-10/h2-4H,5H2,1H3 |
InChIキー |
IJNOBAXRYUVXNC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol](/img/structure/B14464389.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol](/img/structure/B14464392.png)
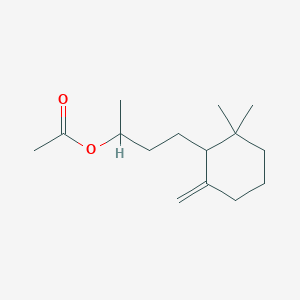
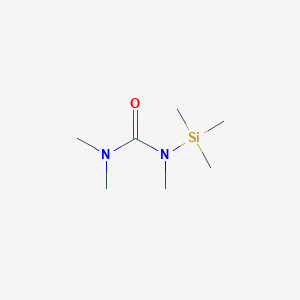
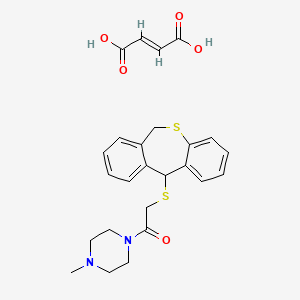
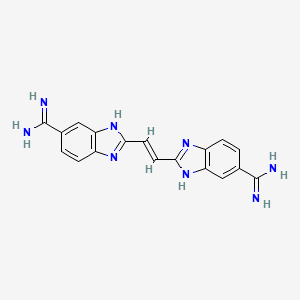
![2-Methyl-4-[(2-methylanilino)methyl]aniline](/img/structure/B14464427.png)
![2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14464436.png)
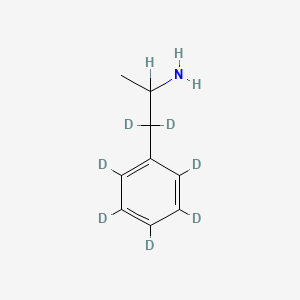

![{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol](/img/structure/B14464453.png)
